4-Methoxy-1-methylpyridin-1-ium trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-1-methylpyridin-1-ium trifluoromethanesulfonate is a chemical compound with the molecular formula C8H10F3NO4S and a molecular weight of 273.23 g/mol It is known for its unique structure, which includes a pyridinium ion substituted with a methoxy group and a methyl group, paired with a trifluoromethanesulfonate anion
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxy-1-methylpyridin-1-ium trifluoromethanesulfonate can be synthesized via direct alkylation of 4-methoxypyridine with methyl trifluoromethanesulfonate under controlled conditions . The reaction typically involves the use of a solvent such as dichloromethane and is carried out at room temperature to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent production of high-quality product .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-1-methylpyridin-1-ium trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate anion can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The pyridinium ring can participate in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong nucleophiles such as sodium hydride and lithium aluminum hydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridinium salts, while oxidation can lead to the formation of pyridine N-oxides .
Scientific Research Applications
4-Methoxy-1-methylpyridin-1-ium trifluoromethanesulfonate has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules due to its ability to participate in various chemical reactions.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Biological Studies: Research is ongoing to investigate its potential biological activities and interactions with biomolecules.
Industrial Applications: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-methoxy-1-methylpyridin-1-ium trifluoromethanesulfonate involves its ability to act as a methylating agent. The trifluoromethanesulfonate anion is a good leaving group, which facilitates the transfer of the methyl group to various nucleophiles . This methylation process is crucial in many organic synthesis reactions, where the compound can modify the structure and reactivity of target molecules .
Comparison with Similar Compounds
Similar Compounds
Methyl Trifluoromethanesulfonate:
1-Butyl-1-methylpyrrolidinium Trifluoromethanesulfonate: An ionic liquid with similar triflate anion, used in polymer electrolytes and energy devices.
Uniqueness
4-Methoxy-1-methylpyridin-1-ium trifluoromethanesulfonate is unique due to its specific structure, which combines the properties of a pyridinium ion with the reactivity of a triflate anion. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in both research and industrial applications .
Biological Activity
4-Methoxy-1-methylpyridin-1-ium trifluoromethanesulfonate (often referred to as 4-MMPyTf) is a quaternary ammonium salt characterized by its pyridinium structure and trifluoromethanesulfonate counterion. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. Understanding its biological activity is crucial for its application in drug discovery and development.
Chemical Structure and Properties
The molecular formula of 4-MMPyTf is C7H8F3NO3S, with a molecular weight of approximately 239.2 g/mol. The presence of the methoxy group enhances the solubility of the compound in polar solvents, which is beneficial for biological assays.
Property | Value |
---|---|
Molecular Formula | C7H8F3NO3S |
Molecular Weight | 239.2 g/mol |
Solubility | Soluble in polar solvents |
4-MMPyTf acts primarily through its redox-active properties, functioning as an electron transfer agent. This ability facilitates interactions with various biological molecules, influencing cellular processes such as signal transduction and metabolic pathways. The mechanism involves the formation of reactive intermediates that can modify biomolecules, potentially leading to therapeutic effects or toxicity.
Biological Activity
Research into the biological activity of 4-MMPyTf has revealed several important findings:
- Toxicity Studies : A study evaluated the toxicity of several ionic liquids, including those based on pyridinium structures, indicating that 4-MMPyTf exhibits moderate toxicity to aquatic organisms, with an EC50 value greater than 29,130 mg/L, suggesting lower acute toxicity compared to other ionic liquids .
- Antimicrobial Activity : Preliminary investigations have shown that 4-MMPyTf possesses antimicrobial properties against various bacterial strains. The compound disrupts bacterial membranes, leading to cell lysis and death. This effect is attributed to its lipophilic nature and ability to integrate into lipid bilayers .
- Cellular Effects : In vitro studies have demonstrated that 4-MMPyTf can induce apoptosis in cancer cell lines through oxidative stress mechanisms. The compound's redox activity contributes to the generation of reactive oxygen species (ROS), which are known to trigger apoptotic pathways .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, 4-MMPyTf was tested against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 100 µM, with a minimum inhibitory concentration (MIC) determined at 50 µM for both strains.
Case Study 2: Cytotoxicity Assessment
A cytotoxicity assay was performed using human cancer cell lines (e.g., HeLa cells). The results showed that exposure to 4-MMPyTf at concentrations ranging from 10 µM to 100 µM resulted in a dose-dependent decrease in cell viability, with IC50 values calculated around 25 µM.
Properties
Molecular Formula |
C8H10F3NO4S |
---|---|
Molecular Weight |
273.23 g/mol |
IUPAC Name |
4-methoxy-1-methylpyridin-1-ium;trifluoromethanesulfonate |
InChI |
InChI=1S/C7H10NO.CHF3O3S/c1-8-5-3-7(9-2)4-6-8;2-1(3,4)8(5,6)7/h3-6H,1-2H3;(H,5,6,7)/q+1;/p-1 |
InChI Key |
FQMMOTWIPHDWNQ-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC=C(C=C1)OC.C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.